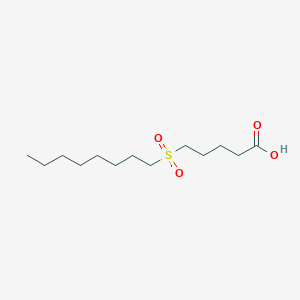![molecular formula C22H22FN3O3 B11464369 3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11464369.png)
3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and coupling reactions.
Attachment of the Fluorophenyl Group: This is usually done through substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can produce reduced forms of the compound.
Substitution: Particularly at the fluorophenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine (Cl₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could produce various halogenated or nitrated derivatives.
Scientific Research Applications
3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxylic acid.
Fluorophenyl Compounds: Compounds with fluorophenyl groups, such as 4-fluorobenzaldehyde.
Uniqueness
3-[(1-Benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[(1-benzoylpiperidin-4-yl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22FN3O3/c23-16-6-8-18(9-7-16)26-20(27)14-19(22(26)29)24-17-10-12-25(13-11-17)21(28)15-4-2-1-3-5-15/h1-9,17,19,24H,10-14H2 |
InChI Key |
ACRWBCMXQRVGFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-[2-fluoro-5-(trifluoromethyl)benzylidene]hydrazine](/img/structure/B11464293.png)
![ethyl 5-[(4-{[(4-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B11464295.png)
![2-(4-Bromophenyl)-5-[(3-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11464309.png)
![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide](/img/structure/B11464318.png)
![N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide](/img/structure/B11464321.png)
![2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B11464333.png)
![3-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11464334.png)

![9-(3-methoxyphenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11464339.png)

![6-(4-Chlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11464347.png)
![4-(furan-2-yl)-14,14-dimethyl-8-prop-2-enyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B11464353.png)
![2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11464355.png)

